Cas no 1922-48-1 (Pregn-5-en-20-one,16,17-epoxy-3-hydroxy-16-methyl-, (3b,16a)-)

Pregn-5-en-20-one,16,17-epoxy-3-hydroxy-16-methyl-, (3b,16a)- structure
1922-48-1 structure
Product Name:Pregn-5-en-20-one,16,17-epoxy-3-hydroxy-16-methyl-, (3b,16a)-
CAS No:1922-48-1
MF:C22H32O3
MW:344.487687110901
CID:213418
PubChem ID:102184
Update Time:2025-07-16

Pregn-5-en-20-one,16,17-epoxy-3-hydroxy-16-methyl-, (3b,16a)- Chemical and Physical Properties

Names and Identifiers

    • Pregn-5-en-20-one,16,17-epoxy-3-hydroxy-16-methyl-, (3b,16a)-
    • 3β-Hydroxy-16β-methyl-16α,17α-oxido-Δ5-pregnenon-20
    • ?-METHYL-16
    • 16alpha,17-Dihydroxypregn-4-ene-3,20-dione
    • 16BETA-METHYL-16ALPHA,17ALPHA-EPOXYPREGNENOLONE
    • Á,17
    • Á-EPOXYPREGNENOLONE
    • Algestona
    • Algestona [INN-Spanish]
    • ALGESTONE
    • Algestone [INN]
    • Algestonum
    • Algestonum [INN-Latin]
    • Alphasone
    • CHEBI:763
    • EINECS 209-869-2
    • 16,17-Epoxy-3-hydroxy-16-methyl-pregn-5-en-20-one
    • 16,17-Epoxy-6-methylpregn-5-en-3-ol-20-one
    • 16b-methyl-16a,17a-epoxypregnenolone
    • 5-Pregnen-16α,17α-epoxy-16β-methyl-3β-ol-20-one
    • 3β-Hydroxy-16β-methyl-16α,17α-epoxy-5-pregnen-20-one
    • (17R)-16β,17-Epoxy-3β-hydroxy-16-methylpregn-5-en-20-one
    • 5-PREGNEN-16ALPHA,17ALPHA-EPOXY-16BETA-METHYL-3BETA-OL-20-ONE
    • 3BETA-HYDROXY-16BETA-METHYL-16ALPHA,17ALPHA-EPOXY-5-PREGNEN-20-ONE
    • ,17
    • -epoxypregnenolone
    • -Methyl-16
    • 16|-Methyl-16|,17|-epoxypregnenolone
    • NSC 166501
    • Ambiguanol
    • NS00045732
    • AKOS027378827
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-4,7,11-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
    • EINECS 217-651-3
    • 16-alpha,17-alpha-Epoxy-3-beta-hydroxy-16-beta-methylpregn-5-en-20-one
    • 1-(14-Hydroxy-4,7,11-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl)ethanone
    • 1922-48-1
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-4,7,11-trimethyl-5-oxapentacyclo[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]octadec-16-en-6-yl]ethanone
    • TS-08735
    • Inchi: 1S/C22H32O3/c1-13(23)22-20(3)10-8-17-16(18(20)12-21(22,4)25-22)6-5-14-11-15(24)7-9-19(14,17)2/h5,15-18,24H,6-12H2,1-4H3/t15-,16+,17-,18-,19-,20-,21+,22-/m0/s1
    • InChI Key: LMVLICSGVDWDSM-ZBJWQKIUSA-N
    • SMILES: O1[C@]2(C)C[C@H]3[C@@H]4CC=C5C[C@H](CC[C@]5(C)[C@H]4CC[C@]3(C)[C@]12C(C)=O)O

Computed Properties

  • Exact Mass: 344.23526
  • Monoisotopic Mass: 344.23514488g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 1
  • Complexity: 683
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.83
  • LogP: 4.03670

Pregn-5-en-20-one,16,17-epoxy-3-hydroxy-16-methyl-, (3b,16a)- Security Information

  • WGK Germany:3
  • Storage Condition:(BD56004)

Pregn-5-en-20-one,16,17-epoxy-3-hydroxy-16-methyl-, (3b,16a)- Pricemore >>

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Additional information on Pregn-5-en-20-one,16,17-epoxy-3-hydroxy-16-methyl-, (3b,16a)-

Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-16-methyl-, (3β,16α)- (CAS No. 1922-48-1): An Overview of Its Structure, Properties, and Applications in Pharmaceutical Research

Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-16-methyl-, (3β,16α)- (CAS No. 1922-48-1) is a steroidal compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of pregnanes, which are a subclass of steroids characterized by a four-ring system with a methyl group at position 10 and an ethyl group at position 13. The presence of an epoxide group at positions 16 and 17, along with a hydroxyl group at position 3, imparts distinct chemical and biological properties to this molecule.

The chemical structure of Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-16-methyl-, (3β,16α)- is particularly noteworthy. The epoxide moiety is a three-membered ring consisting of two carbon atoms and one oxygen atom. This functional group is highly reactive and can undergo various chemical transformations, such as ring-opening reactions with nucleophiles. The hydroxyl group at position 3 adds polarity to the molecule, which can influence its solubility and reactivity in different solvents. The stereochemistry of the compound, specifically the (3β,16α) configuration, is crucial for its biological activity and interactions with target proteins.

In recent years, the study of Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-16-methyl-, (3β,16α)- has been driven by its potential applications in drug discovery and development. One of the key areas of interest is its role as a prodrug or a precursor to other biologically active compounds. Prodrugs are inactive compounds that are converted into active drugs through metabolic processes in the body. The epoxide group in this compound can be selectively cleaved by specific enzymes or under controlled conditions to release active metabolites with therapeutic effects.

Research has also focused on the anti-inflammatory properties of Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-16-methyl-, (3β,16α)-. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Studies have shown that this compound can modulate the expression of pro-inflammatory cytokines and inhibit the activation of immune cells involved in inflammation. This makes it a promising candidate for the development of novel anti-inflammatory drugs.

Another area of interest is the potential use of Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-16-methyl-, (3β,16α)- in cancer therapy. Steroidal compounds have been extensively studied for their ability to interfere with cell signaling pathways involved in cancer progression. Recent research has demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspase cascades. These findings suggest that it may have therapeutic potential as an anticancer agent.

The synthesis of Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-16-methyl-, (3β,16α)- has been optimized using various synthetic routes to improve yield and purity. One common approach involves starting from natural steroidal precursors such as pregnenolone or progesterone and introducing the desired functional groups through a series of chemical transformations. Advanced techniques such as chiral catalysis and asymmetric synthesis have been employed to ensure the correct stereochemistry at positions 3 and 16.

The pharmacokinetic properties of Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-16-methyl-, (3β,16α)- have also been investigated to understand its behavior in biological systems. Studies have shown that it has good oral bioavailability and can be effectively absorbed from the gastrointestinal tract. However, its metabolism in the liver can lead to the formation of various metabolites with different biological activities. Therefore, optimizing its formulation and delivery methods is crucial for maximizing its therapeutic efficacy.

In conclusion, Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-16-methyl-, (3β,16α)- (CAS No. 1922-48-1) is a steroidal compound with unique structural features that make it an interesting candidate for various applications in pharmaceutical research. Its potential as a prodrug, anti-inflammatory agent, and anticancer drug highlights its versatility and therapeutic potential. Ongoing research continues to explore new avenues for its use in drug development and clinical applications.

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